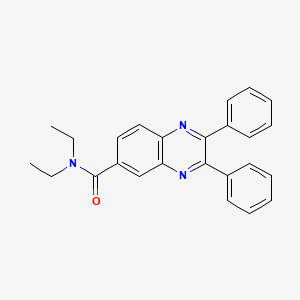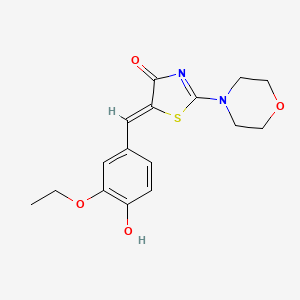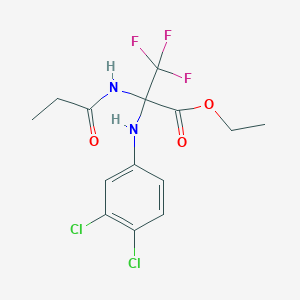![molecular formula C23H18Br2IN3O3 B11538798 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound with the following structural formula:
C26H18Br2N3O4
Brief Introduction: This compound combines bromine and iodine atoms with a phenyl ring, incorporating an imino group and an acetamido moiety. Its synthesis involves several steps, and it exhibits interesting properties due to its unique structure.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound typically involves multiple steps. One possible route includes bromination of a suitable precursor followed by coupling with an appropriate iodinated benzene derivative.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic pathway, but they often involve refluxing in appropriate solvents with suitable catalysts.
Industrial Production:
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and metal catalysts are often employed.
Major Products: These reactions yield derivatives with altered functional groups or substitution patterns.
Applications De Recherche Scientifique
Chemistry: Researchers use this compound as a model system for studying halogenated organic molecules and their reactivity.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Although not directly used in medicine, understanding its properties informs drug design.
Industry: Limited industrial applications, but it contributes to chemical knowledge.
Mécanisme D'action
Targets and Pathways: The compound’s mechanism of action remains an active area of research. It may interact with specific proteins or cellular pathways due to its halogenated aromatic structure.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of bromine and iodine atoms, along with the imino and acetamido groups, sets it apart.
Similar Compounds: While not identical, related compounds include other halogenated benzoates and imino-substituted phenyl derivatives.
Propriétés
Formule moléculaire |
C23H18Br2IN3O3 |
|---|---|
Poids moléculaire |
671.1 g/mol |
Nom IUPAC |
[2,4-dibromo-6-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H18Br2IN3O3/c1-14-6-2-5-9-20(14)27-13-21(30)29-28-12-15-10-16(24)11-18(25)22(15)32-23(31)17-7-3-4-8-19(17)26/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+ |
Clé InChI |
PLGROCZJULPEQG-KVSWJAHQSA-N |
SMILES isomérique |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
SMILES canonique |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)

![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11538741.png)

![(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11538752.png)
![1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)

![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11538785.png)
![N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide](/img/structure/B11538793.png)

